(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with a halogenated carbonyl compound can yield the thiazole ring, which can then be further functionalized to introduce the amino and propanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. This compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar reactivity.
1,3-thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes
Uniqueness
(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O2S |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-8-3-11-5/h2-4H,1,7H2,(H,9,10)/t4-/m1/s1 |
InChI Key |
KQNQTOWUBAHLBK-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC=N1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(SC=N1)C(CC(=O)O)N |
Origin of Product |
United States |
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